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Experimental IR Spectra and Structural Insights

Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy experiments examined the gas-phase
structures of various diethyl phosphate (DEP) complexes. The measured IRMPD spectra were compared
with linear IR spectra calculated at the B3LYP/6-31G(d,p) level of theory to identify the structures present

in experiments [1].

Key findings from the study indicate that protonation and sodium cationization induce specific geometric
changes in the DEP complex, particularly in the P-O bond lengths and ZOPO bond angles of the
phosphate backbone. These changes provide insight into the behavior of more complex systems like

nucleotides [1].

Table: Key IRMPD Spectral Features of Diethyl Phosphate Complexes

lonic Experimental Corresponding
IRMPD Features Theoretical Vibrations Primary Structural Implications
Complex
(cm™?) (cm™?)
[DEP + H]* ~910 ~940 (scaled) Pronounced geometric changes;
shorter P—O bond, larger ZOPO
angle [1]
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lonic Experimental Corresponding

IRMPD Features Theoretical Vibrations Primary Structural Implications
Complex

(cm™?) (cm™?)
[DEP + ~1240 ~1240 (unscaled) Increased £ZOPO bond angle;
Na]* shortened alkoxy P—O bond (less

pronounced than protonation) [1]
[DEP - H]- Data Available Used scaled frequencies  Serves as a model for deprotonated
(0.9613) phosphate backbone [1]

[DEP -H+ DataAvailable Used unscaled Represents a sodium-cationized
2Na]* frequencies deprotonated complex [1]

Detailed Experimental and Computational Protocols

The methodology combines advanced mass spectrometry with tunable infrared radiation and computational

chemistry to link spectral data to molecular structures.

¢ Instrumentation: A 4.7 T Fourier Transform lon Cyclotron Resonance Mass Spectrometer (FT-
ICR MS) coupled to the Free Electron Laser for Infrared Experiments (FELIX) was used.

¢ lon Generation: lons were generated via electrospray ionization (ESI) from 1 mM DEP solutions in
50:50 methanol:water [1].

¢ IRMPD Spectroscopy: Mass-selected ions were irradiated with FEL light for 2-4 seconds across the
range of ~590 to 1750 cm~. The IRMPD yield was calculated from the fragment and precursor ion
intensities [1] [2].

Computational Methodology provided the theoretical spectra for comparison [1]:

e Conformer Search: Low-energy candidate structures were identified via simulated annealing using
molecular mechanics.

e Geometry Optimization & Frequency Calculation: Stable conformers were optimized and their IR
spectra calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

e Spectra Comparison: Calculated linear IR spectra were compared to experimental IRMPD action
spectra. A frequency-scaling factor of 0.9613 was applied for [DEP — H]~, while frequencies for
protonated and sodiated complexes were used unscaled [1].
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The following diagram illustrates the workflow for obtaining and comparing theoretical and experimental IR

data.
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Interpretation and Research Implications

The strong correlation between theoretical and experimental spectra validates the use of B3LYP/6-31G(d,p)

calculations for predicting the structures of phosphate esters and their ionic complexes [1].

¢ Protonation vs. Cationization: The study concluded that protonation induces more pronounced
geometric changes in the phosphate core compared to sodium cationization [1]. This is consistent
with findings in similar systems like triethyl phosphate, where protonation also caused more
significant structural alterations than sodium binding [2].

¢ Biological Relevance: DEP serves as a model for the nucleic acid phosphate backbone. The
observed structural changes upon protonation or metal cation binding help in understanding how
local cation concentration (e.g., Na*) in the physiological environment can regulate nucleic acid
structure and stability [1].

Alternative Data Sources

o Standard Reference Spectra: The NIST Chemistry WebBook provides conventional IR spectra for
related compounds, such as diethyl hydrogen phosphate [3] and diethyl phosphite [4], which are
useful for general reference.

¢ Note on FTIR: While standard FTIR is a versatile tool for characterizing molecular structures [5], the
gas-phase IRMPD action spectroscopy used in the primary study is a more specialized technique for
obtaining IR spectra of mass-selected ions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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